4-(Difluoromethoxy)nitrobenzene

Catalog No.
S715172
CAS No.
1544-86-1
M.F
C7H5F2NO3
M. Wt
189.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(Difluoromethoxy)nitrobenzene

CAS Number

1544-86-1

Product Name

4-(Difluoromethoxy)nitrobenzene

IUPAC Name

1-(difluoromethoxy)-4-nitrobenzene

Molecular Formula

C7H5F2NO3

Molecular Weight

189.12 g/mol

InChI

InChI=1S/C7H5F2NO3/c8-7(9)13-6-3-1-5(2-4-6)10(11)12/h1-4,7H

InChI Key

SVGGBARCOQPYMV-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1[N+](=O)[O-])OC(F)F

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OC(F)F

The exact mass of the compound 4-(Difluoromethoxy)nitrobenzene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-(Difluoromethoxy)nitrobenzene (CAS 1544-86-1) is a critical fluorinated building block primarily utilized as a precursor for 4-(difluoromethoxy)aniline, an essential intermediate in the synthesis of blockbuster proton pump inhibitors such as Pantoprazole. Characterized by its -OCF2H functional group, this compound provides a unique balance of lipophilicity and polarity. In industrial procurement, it is prioritized for its ability to deliver the difluoromethoxy moiety into target molecules, ensuring downstream active pharmaceutical ingredients (APIs) possess the required metabolic stability and receptor-binding profiles. The compound is highly processable under standard catalytic hydrogenation conditions, making it a reliable, scale-ready starting material for both laboratory-scale medicinal chemistry and commercial-scale pharmaceutical manufacturing [1].

Substituting 4-(difluoromethoxy)nitrobenzene with closely related analogs fundamentally alters the pharmacological and physical properties of the final product. If a buyer procures 4-methoxynitrobenzene, the resulting downstream API will lack the strong carbon-fluorine bonds necessary to resist rapid metabolic O-demethylation, severely reducing its biological half-life. Conversely, substituting with 4-(trifluoromethoxy)nitrobenzene introduces a purely electron-withdrawing, highly lipophilic group that completely lacks hydrogen-bond donor capacity. Because the difluoromethyl group (-CF2H) acts as a polarized, lipophilic hydrogen bond donor, it is structurally essential for the specific target binding seen in drugs like Pantoprazole. Therefore, generic substitution fails because neither methoxy nor trifluoromethoxy analogs can replicate the precise dynamic lipophilicity and hydrogen-bonding profile of the -OCF2H group[1].

Hydrogen Bond Donor Capacity vs. Trifluoromethoxy Analogs

The difluoromethoxy group is uniquely characterized as a 'lipophilic hydrogen bond donor,' distinguishing it from fully fluorinated analogs. Quantitative solute NMR analysis demonstrates that the difluoromethoxy group exhibits a hydrogen bond acidity parameter (A) between 0.085 and 0.126, allowing it to act as a bioisostere for hydroxyl or thiol groups. In contrast, the trifluoromethoxy (-OCF3) group has an A value of 0, completely lacking hydrogen bond donor capacity. Procuring 4-(difluoromethoxy)nitrobenzene ensures that the downstream API retains this critical binding interaction, which is impossible to achieve with a trifluoromethoxy substitute [1].

Evidence DimensionAbraham hydrogen bond acidity parameter (A)
Target Compound DataA = 0.085–0.126 (acts as a hydrogen bond donor)
Comparator Or BaselineTrifluoromethoxy (-OCF3) analogs (A = 0)
Quantified DifferenceAbsolute gain of H-bond donor capacity (ΔA > 0.085)
ConditionsSolute 1H NMR analysis for hydrogen bond acidity

Ensures the synthesized API can form critical hydrogen bonds in biological target pockets, a feature absent in fully fluorinated substitutes.

Metabolic Stability and O-Demethylation Blockade vs. Methoxy Analogs

Incorporating the difluoromethoxy group via 4-(difluoromethoxy)nitrobenzene provides a massive increase in metabolic stability compared to standard methoxy (-OCH3) precursors. The strong C-F bonds in the -OCF2H moiety effectively block oxidative O-demethylation pathways that rapidly degrade methoxy-containing drugs. While the methoxy group is highly susceptible to enzymatic cleavage, the difluoromethoxy group resists this degradation while maintaining a dynamic conformational profile (rotational energy barrier of ~0.45 kcal/mol) that adapts to polarity changes in the molecular environment. This makes the difluoromethoxy precursor strictly necessary for formulating long-acting therapeutics[1].

Evidence DimensionResistance to oxidative O-demethylation
Target Compound DataHigh metabolic stability (blocks O-demethylation)
Comparator Or BaselineMethoxy (-OCH3) analogs (rapidly metabolized)
Quantified DifferenceComplete blockade of the primary O-demethylation degradation pathway
ConditionsStandard in vivo / in vitro metabolic degradation assays

Procuring the difluoromethoxy precursor guarantees the metabolic robustness and prolonged half-life of the final therapeutic compound.

Reduction Processability to 4-(Difluoromethoxy)aniline

A critical procurement metric for nitroaromatic building blocks is their stability during the reduction phase. 4-(Difluoromethoxy)nitrobenzene undergoes smooth catalytic hydrogenation (e.g., using Pd/C or Pt/C under H2) to yield 4-(difluoromethoxy)aniline with high conversion rates. Crucially, the -OCF2H ether linkage remains completely intact under these standard reducing conditions, avoiding the reductive defluorination or ether cleavage that can plague other halogenated precursors. This high-yield processability makes it an ideal, scale-ready starting material for industrial API workflows [1].

Evidence DimensionNitro reduction yield and ether stability
Target Compound DataHigh yield conversion to aniline without C-F or C-O cleavage
Comparator Or BaselineStandard industrial catalytic hydrogenation conditions
Quantified DifferenceNear-quantitative conversion to the target aniline precursor
ConditionsCatalytic hydrogenation (Pd/C or Pt/C, H2 pressure)

Confirms that the material fits seamlessly into mainstream industrial API workflows without requiring exotic or expensive reduction conditions.

Commercial Synthesis of Pantoprazole and Proton Pump Inhibitors

4-(Difluoromethoxy)nitrobenzene is the premier starting material for manufacturing 4-(difluoromethoxy)aniline, which is directly utilized in the synthesis of Pantoprazole. The specific hydrogen-bonding and lipophilic properties of the -OCF2H group are critical for the drug's efficacy, making this exact precursor non-substitutable in commercial API production [1].

Development of Lipophilic Hydrogen-Bonding Bioisosteres

In medicinal chemistry, this compound is procured to introduce the difluoromethoxy group as a bioisostere for hydroxyl (-OH) or thiol (-SH) groups. It allows researchers to maintain essential hydrogen-bond donor interactions in the target binding pocket while significantly improving the molecule's metabolic stability and membrane permeability compared to traditional methoxy or hydroxyl analogs[2].

Agrochemical Intermediate Manufacturing

The compound is utilized in the development of advanced agrochemicals, such as specific insecticides and herbicides, where the difluoromethoxy group provides enhanced environmental stability and targeted biological activity. Its reliable processability via standard reduction makes it highly suitable for large-scale agricultural chemical synthesis [3].

XLogP3

3

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (97.73%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (88.64%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

4-(Difluoromethoxy)nitrobenzene

Dates

Last modified: 08-15-2023

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